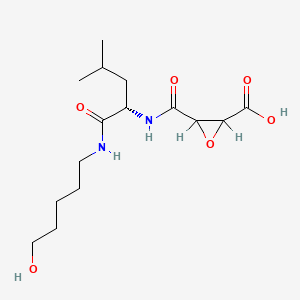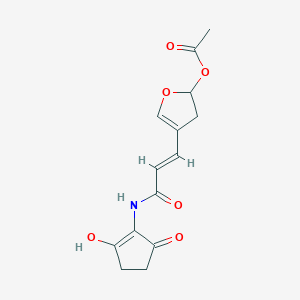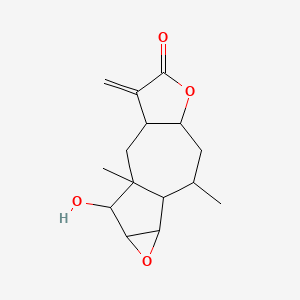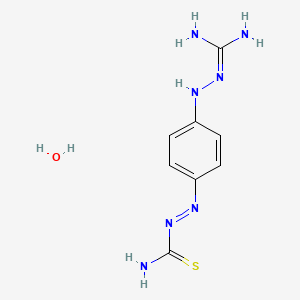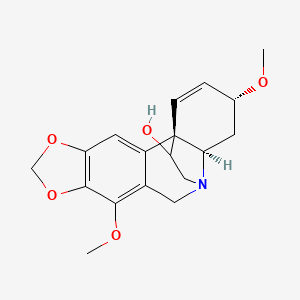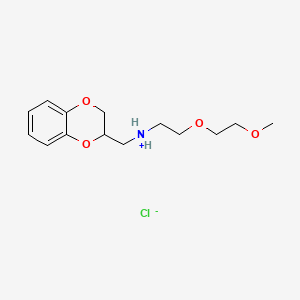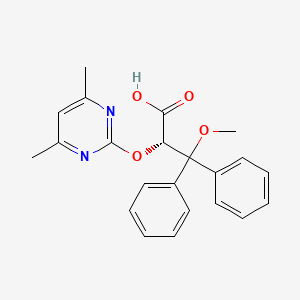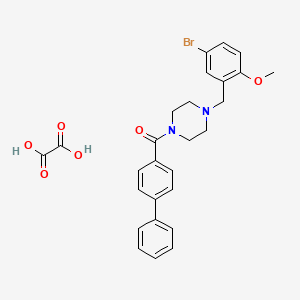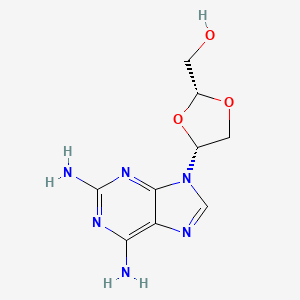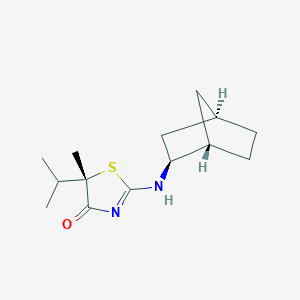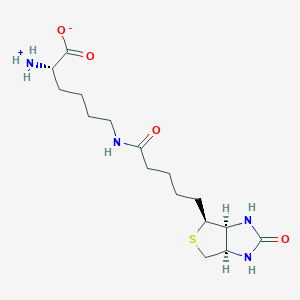
Biocytin
Overview
Description
Biocytin is a chemical compound that is an amide formed from the vitamin biotin and the amino acid L-lysine. It occurs naturally in blood serum and urine as an intermediate in the metabolism of biotin. The enzyme biotinidase cleaves this compound, making biotin available for reuse by other enzymes . This compound is also used in scientific research as a histological stain for nerve cells .
Mechanism of Action
Target of Action
Biocytin is an adduct of lysine and biotin . Its primary targets are enzymes that require biotin as a coenzyme, such as carboxylases . These enzymes play crucial roles in various metabolic reactions in the cell, including gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and catabolism of branched-chain amino acids .
Mode of Action
This compound acts as a coenzyme . It is hydrolyzed by biotinidase, which acts on peptide-incorporated biotin or free biotin . This interaction with its targets leads to the activation of the aforementioned metabolic reactions .
Biochemical Pathways
This compound is involved in the central metabolism processes of fatty acids, amino acids, and carbohydrates . It plays a crucial role in the functioning of enzymes that transport carboxyl units and fix carbon dioxide . The affected pathways lead to various downstream effects, including the synthesis of glucose, fatty acids, and certain amino acids .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Ingested protein-bound forms of biotin are first broken down by gastrointestinal proteases and peptidases to this compound and biotin-oligopeptides . These products are then further processed in the intestinal lumen to release free biotin . The effective half-life of biotin and biotin metabolites has been studied to understand the time taken for the biotin concentration to fall below a series of thresholds .
Result of Action
The action of this compound results in the activation of critical metabolic reactions in the cell . It has been used to label neurons, medium spiny neurons, and optic nerves . An analysis of action potentials and neuronal morphology, including the dendritic length, number of intersections, and spine density of this compound-labeled neurons, has been performed .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of endogenous biotin in serum can potentially interfere with streptavidin-biotin-based assays . Moreover, the ability to synthesize biotin de novo is confined to microorganisms and plants, while humans and animals require substantial daily intake, primarily through dietary sources and intestinal microflora .
Biochemical Analysis
Biochemical Properties
Biocytin serves as a cofactor for five essential carboxylation enzymes and has essential roles in amino acid metabolism, in the intermediate metabolism of carbohydrates and fats, and the regulation of the expression of more than 2000 genes in humans . The chemical structure of this compound is composed of two rings to which a valeric acid moiety is attached as a side chain .
Cellular Effects
This compound is required for normal cellular functions, growth, and development. All animal cells contain some quantity of biotin, with higher concentrations found in hepatic and renal cells . It is involved in the intermediate metabolism of carbohydrates and fats .
Molecular Mechanism
This compound exerts its effects at the molecular level through its role as a cofactor for carboxylation enzymes. These enzymes are involved in critical metabolic pathways, including gluconeogenesis and fatty acid synthesis .
Dosage Effects in Animal Models
Biotin deficiency in animals can lead to serious clinical abnormalities, including growth retardation, neurological disorders, and dermatological abnormalities .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those of amino acids, carbohydrates, and fats. It serves as a cofactor for carboxylation enzymes involved in these pathways .
Subcellular Localization
Given its role as a cofactor for carboxylation enzymes, it is likely to be found in the cytoplasm where these enzymes are located .
Preparation Methods
Synthetic Routes and Reaction Conditions
Biocytin can be synthesized through the reaction of biotin with L-lysine. The process involves the formation of an amide bond between the carboxyl group of biotin and the amino group of L-lysine. This reaction typically requires the use of coupling agents such as carbodiimides (e.g., EDC) to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of biotin and L-lysine as starting materials, with the reaction being carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Biocytin undergoes various chemical reactions, including:
Hydrolysis: This compound can be hydrolyzed by the enzyme biotinidase to release biotin and L-lysine.
Amidation: This compound can form amide bonds with other molecules, making it useful in biotinylation reactions.
Common Reagents and Conditions
Hydrolysis: The hydrolysis of this compound by biotinidase occurs under physiological conditions (pH 7.4, 37°C).
Major Products
Scientific Research Applications
Biocytin has a wide range of scientific research applications, including:
Neuroanatomical Tracing: This compound is used as a neuronal tracer to label nerve cells and study their morphology and connectivity.
Electrophysiological Studies: This compound is used in whole-cell patch-clamp recording to label neurons and study their electrophysiological properties.
Protein Biotinylation: This compound is used to biotinylate proteins for various applications, including affinity purification and detection.
Histological Staining: This compound is used as a histological stain to visualize nerve cells in tissue sections.
Comparison with Similar Compounds
Similar Compounds
Biotin: Biotin is the parent compound of biocytin and is essential for various metabolic processes.
Biotinylated Compounds: These include various biotinylated peptides and proteins used in biochemical assays and research.
Uniqueness of this compound
This compound is unique in that it combines the properties of biotin and L-lysine, making it a versatile compound for various biochemical applications. Its ability to be hydrolyzed by biotinidase and its use as a neuronal tracer and in protein biotinylation highlight its distinctiveness compared to other biotinylated compounds .
Properties
IUPAC Name |
(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-aminohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O4S/c17-10(15(22)23)5-3-4-8-18-13(21)7-2-1-6-12-14-11(9-25-12)19-16(24)20-14/h10-12,14H,1-9,17H2,(H,18,21)(H,22,23)(H2,19,20,24)/t10-,11-,12-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQMYDQNMFBZNA-MNXVOIDGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)N)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@@H](C(=O)O)N)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30973172 | |
| Record name | Biocytin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30973172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Biocytin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003134 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
576-19-2 | |
| Record name | Biocytin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=576-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Biocytin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Biocytin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30973172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIOCYTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6D6147J22 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Biocytin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003134 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
243 - 246 °C | |
| Record name | Biocytin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003134 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is biocytin and how does it interact with its target?
A1: this compound is a chemical compound formed from the vitamin biotin and the amino acid L-lysine via an amide bond. [, , ] It exhibits high affinity for avidin, a protein found in egg whites, forming a strong non-covalent bond. This interaction is widely used in biological research for various applications, such as affinity purification and labeling. [, , , ]
Q2: How does this compound enter cells and what are the downstream effects?
A2: this compound can be injected intracellularly into neurons using techniques like iontophoresis or pressure injection. [, , , , , ] It is taken up by neurons and transported anterogradely down axons, enabling the visualization of neuronal pathways. [, , , , ] this compound labeling has revealed the morphology of various neuronal populations and their projections in different brain regions. [, , , , , , , , ]
Q3: Can this compound be used to study synaptic connections?
A3: Yes, this compound labeling combined with electron microscopy has revealed the formation of synapses. For example, this compound-labeled mossy fiber boutons were observed forming synapses with granule cell dendrites in the dentate gyrus of rats after kainic acid-induced status epilepticus. [, ] Similarly, this compound labeling in combination with immunogold labeling for neurotransmitters like GABA and tyrosine hydroxylase has allowed for the identification of synaptic inputs onto physiologically characterized neurons in rat frontal cortex. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C16H28N4O6S, and its molecular weight is 396.48 g/mol.
Q5: What spectroscopic techniques are useful for characterizing this compound?
A5: Several spectroscopic techniques can be used to characterize this compound and its derivatives. Infrared (IR) spectroscopy can identify functional groups present in the molecule. [, ] Sum-frequency generation (SFG) spectroscopy, a surface-sensitive technique, can provide information about the orientation and conformation of this compound molecules adsorbed on surfaces. [, ] This technique has been particularly useful in studying the interaction of this compound with avidin. [, ]
Q6: Is this compound compatible with different fixation and staining procedures?
A7: this compound is compatible with various fixation and staining protocols commonly used in neuroscience research. [, , , , , , ] For example, it can be fixed with Zamboni's fixative or paraformaldehyde. [, ] this compound can be visualized using avidin conjugated to horseradish peroxidase, fluorescent labels like Texas Red, or silver-gold intensified DAB staining for both light and electron microscopy. [, , , , , , ]
Q7: What are the applications of this compound in studying enzymatic activity?
A9: this compound is used to study the activity and specificity of biotinidase. [, , ] Researchers can synthesize this compound derivatives and assess their susceptibility to hydrolysis by biotinidase, providing insights into the enzyme's substrate specificity. [] This information is valuable for understanding biotin metabolism and diagnosing biotinidase deficiency. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


